

Predicted Bioactivity of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,7,8-trimethylquinoline

Cat. No.: B1294120

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound **2-Chloro-4,7,8-trimethylquinoline**. Due to the absence of direct experimental data for this specific molecule, this report leverages *in silico* predictions and extrapolations from structurally related quinoline derivatives. The quinoline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} This document outlines the predicted therapeutic potential of **2-Chloro-4,7,8-trimethylquinoline**, details relevant experimental protocols for its validation, and presents key signaling pathways and workflows through structured diagrams.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry.^{[1][2]} Its derivatives have been successfully developed into therapeutic agents for a variety of diseases.^[3] The versatility of the quinoline ring system allows for diverse substitutions, leading to a broad range of pharmacological effects.^{[2][3]} Notably, quinoline-based drugs have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.^{[1][3]} The introduction of various functional groups onto the quinoline core can significantly modulate the compound's biological activity.^[2]

Predicted Bioactivity of 2-Chloro-4,7,8-trimethylquinoline

Based on the known activities of structurally similar chloro- and methyl-substituted quinolines, **2-Chloro-4,7,8-trimethylquinoline** is predicted to exhibit several key bioactivities:

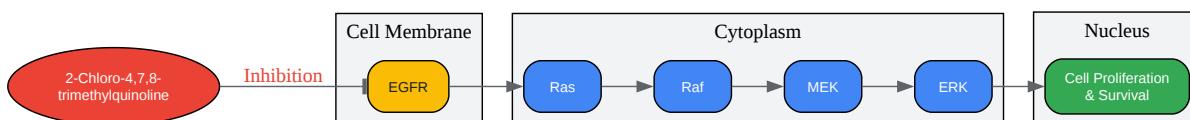
Anticancer Activity

Substituted quinolines are a significant class of anticancer agents that can induce cell death in cancer cells through various mechanisms.^{[1][4]} The presence of a chlorine atom and methyl groups on the quinoline ring of the target compound suggests potential cytotoxic activity against various cancer cell lines.

Predicted Mechanisms of Action:

- Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in cancer cells.^{[1][5]} By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways crucial for cell proliferation and survival.
- Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.
- Topoisomerase Inhibition: Some quinoline-chalcone hybrids have demonstrated the ability to inhibit topoisomerases, enzymes essential for DNA replication and repair.^[6]

A proposed signaling pathway for the anticancer activity of **2-Chloro-4,7,8-trimethylquinoline**, focusing on the inhibition of the EGFR signaling cascade, is depicted below.



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Predicted inhibition of the EGFR signaling pathway.

Antimicrobial Activity

Quinolines have a long-standing history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.^[3] The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.^[1] The structural features of **2-Chloro-4,7,8-trimethylquinoline** suggest it may possess antibacterial and antifungal properties.

In Silico Predictions

Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of novel compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

While specific in silico studies for **2-Chloro-4,7,8-trimethylquinoline** are not publicly available, related quinoline derivatives have been analyzed for their ADMET properties.^{[7][8]} These studies often predict good oral bioavailability and low toxicity for well-designed quinoline compounds. A summary of predicted ADMET properties for a representative quinoline derivative is presented in the table below.

Property	Predicted Value	Significance
Molecular Weight	~205.68 g/mol	Adherence to Lipinski's Rule of Five
LogP	2.0 - 4.0	Good membrane permeability
H-bond Donors	0	Favorable for oral absorption
H-bond Acceptors	1	Favorable for oral absorption
Topological Polar Surface Area (TPSA)	< 60 Å ²	Good intestinal absorption and BBB penetration
Toxicity	Low to Moderate	Predicted low risk of adverse effects

Note: These values are hypothetical and based on general characteristics of similar quinoline structures. Actual values for **2-Chloro-4,7,8-trimethylquinoline** would require specific computational modeling.

Experimental Protocols

To validate the predicted bioactivities of **2-Chloro-4,7,8-trimethylquinoline**, a series of in vitro experiments are necessary.

Anticancer Activity Assessment

MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.^[9]

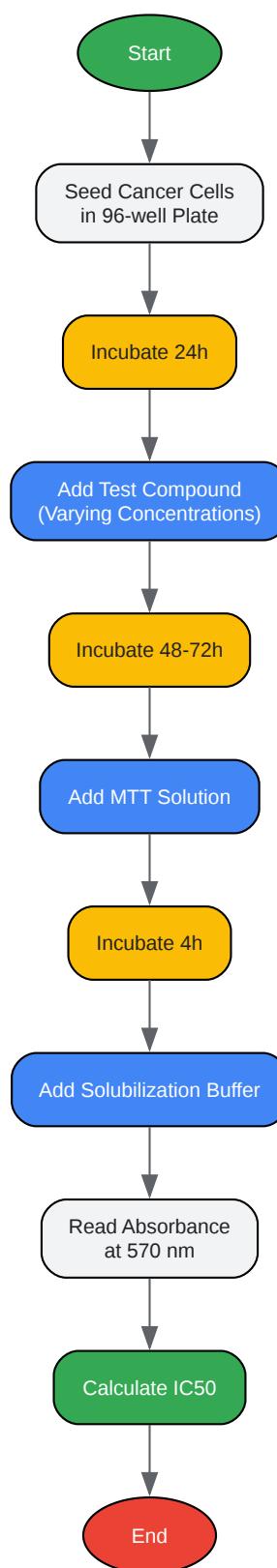
Materials:

- Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2-Chloro-4,7,8-trimethylquinoline** dissolved in DMSO

- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO)
- Sterile 96-well plates

Procedure:

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium and add 100 μ L of the medium containing various concentrations of the test compound.
- Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 μ L of the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.



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Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[9\]](#)

Materials:

- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Standardized microbial inoculum

Procedure:

- Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
- Add a standardized inoculum of the microorganism to each well.
- Include positive (known antimicrobial agent) and negative (medium with solvent) controls.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition Assay

ADP-Glo™ Kinase Assay

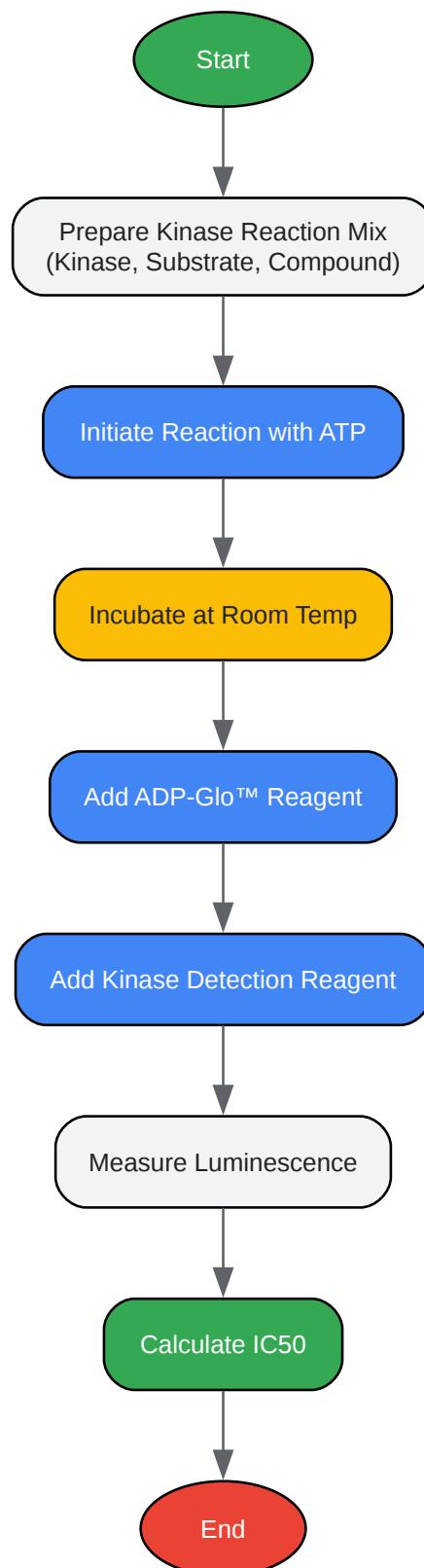
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[10]

Materials:

- Target kinase (e.g., EGFR)
- Kinase substrate
- ATP
- Test compound
- ADP-Glo™ Reagent and Kinase Detection Reagent
- Kinase buffer
- 384-well plates

Procedure:

- In a 384-well plate, combine the kinase, substrate, and various concentrations of the test compound.
- Initiate the reaction by adding ATP.
- Incubate at room temperature for 30-60 minutes.
- Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction.
- Measure the luminescence using a plate reader.
- Plot the kinase activity against the compound concentration to determine the IC50 value.

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